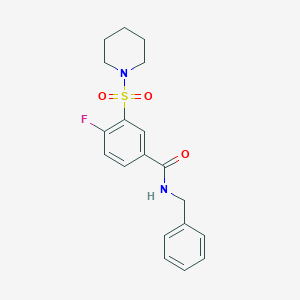![molecular formula C17H15Cl2NOS B5208836 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in regulating cellular metabolism.
Mécanisme D'action
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide works by inhibiting the activity of PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is an enzyme complex that plays a crucial role in the conversion of glucose to energy in the form of ATP. By inhibiting PDK, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide increases the activity of PDH, leading to increased glucose metabolism and ATP production. This increase in ATP production can lead to apoptosis in cancer cells and improved glucose metabolism in metabolic disorders.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. In metabolic disorders, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to improve glucose metabolism and insulin sensitivity. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other cancer treatments such as chemotherapy. However, one limitation of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research. One area of interest is in the development of more potent analogs of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide that may be more effective in cancer treatment. Another area of interest is in the development of combination therapies that may enhance the therapeutic effects of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide and its potential use in the treatment of metabolic disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 2-phenylthioethylamine in the presence of acryloyl chloride. This reaction produces a yellow solid that is purified through recrystallization. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. In addition, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NOS/c18-14-8-6-13(16(19)12-14)7-9-17(21)20-10-11-22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLASVAKZYLVSBN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)


![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)




![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)